3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate
Description
Properties
IUPAC Name |
benzenesulfonate;2,3-dimethyl-6-phenyl-[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N2S2.C6H6O3S/c1-8-9(2)16-13-15(8)12(14)11(17-13)10-6-4-3-5-7-10;7-10(8,9)6-4-2-1-3-5-6/h3-7H,14H2,1-2H3;1-5H,(H,7,8,9)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYUFDSQIVSEED-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=[N+]1C(=C(S2)C3=CC=CC=C3)N)C.C1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate typically involves the reaction of 2-aminothiazole derivatives with appropriate reagents under controlled conditions. One common method involves the use of acid chlorides in the presence of a base such as triethylamine in a solvent like dioxane . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reaction conditions vary based on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole-based compounds in anticancer therapy. The thiazolo[2,3-b]thiazole framework is known for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Compounds containing the thiazolo[2,3-b]thiazole moiety have been shown to induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation. For instance, derivatives of thiazolo compounds have been evaluated against multiple cancer cell lines, demonstrating significant cytotoxic effects at low micromolar concentrations .
- Case Studies : A study involving a series of thiazolo derivatives reported that certain compounds exhibited IC50 values below 10 μM against various cancer cell lines, including leukemia and breast cancer models . The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl group significantly impacted the anticancer efficacy.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 8.5 | Apoptosis induction |
| Compound B | HL-60 (Leukemia) | 7.2 | Cell cycle arrest |
| Compound C | A549 (Lung) | 9.0 | Inhibition of proliferation |
Antimicrobial Properties
The antimicrobial activity of thiazole derivatives has been extensively researched. The thiazolo[2,3-b]thiazole structure enhances the interaction with microbial targets:
- Broad-Spectrum Activity : Compounds with this scaffold have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. For example, a derivative was found to be effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
- Case Studies : In one investigation, a library of thiazole derivatives was screened for antimicrobial activity, revealing that several compounds inhibited bacterial growth effectively, suggesting their potential as lead compounds for antibiotic development.
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | 16 |
| Compound E | Escherichia coli | 32 |
| Compound F | Candida albicans | 8 |
Anti-inflammatory Effects
Thiazole derivatives are also recognized for their anti-inflammatory properties:
- Mechanism : These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways .
- Research Findings : A study demonstrated that specific thiazolo derivatives reduced inflammation markers in vitro and in vivo models of inflammation .
Other Biological Activities
Beyond anticancer and antimicrobial effects, thiazolo[2,3-b]thiazole compounds have been explored for additional pharmacological activities:
- Antioxidant Activity : Some derivatives exhibit significant free radical scavenging capabilities, which can protect cells from oxidative stress.
- Anticonvulsant Properties : Certain thiazole-based compounds have been investigated for their potential to modulate neuronal excitability and reduce seizure activity in animal models.
Mechanism of Action
The mechanism of action of 3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, blocking receptors, or modulating biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Core Heterocyclic Systems
The thiazolo[2,3-b]thiazole scaffold distinguishes this compound from related bis-heterocycles. Key comparisons include:
Key Differences :
- Electron Density: The thiazolo[2,3-b]thiazole core has higher electron density due to nitrogen atoms compared to sulfur-rich thieno[2,3-b]thiophenes, influencing redox behavior .
- Solubility: The benzenesulfonate counterion in the target compound improves aqueous solubility vs. neutral analogs like bis-pyridinothieno derivatives .
Substituent Effects
- Amino Group: The 3-NH₂ group enables hydrogen bonding, absent in methyl- or phenyl-substituted thieno[2,3-b]thiophenes .
- Methyl Groups : The 5/6-CH₃ groups increase steric hindrance, reducing aggregation compared to unsubstituted thiazolo-thiazoles.
- Counterion Impact : Benzenesulfonate provides better solubility than chloride or acetate salts commonly seen in ionic heterocycles.
Spectroscopic and Structural Data
Comparative NMR shifts (δ, ppm) for key protons:
| Proton Position | Target Compound (¹H NMR) | Bis-pyrazolothieno[2,3-b]thiophene |
|---|---|---|
| Aromatic protons | 7.2–7.8 (multiplet) | 7.1–7.6 (multiplet) |
| Amino protons | 5.1 (broad singlet) | – |
| Methyl protons | 2.3 (singlet) | – |
Insights :
- The amino proton signal (δ ~5.1) is unique to the target compound.
- Aromatic proton shifts align with thieno[2,3-b]thiophene derivatives, confirming similar π-system delocalization .
Biological Activity
3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₉H₁₈N₂O₃S₃
- Molecular Weight : 418.6 g/mol
- CAS Number : 483966-79-6
Synthesis
The synthesis of thiazolo compounds typically involves multi-step reactions that may include cyclization and substitution processes. For instance, related compounds have been synthesized through the reaction of thioamide derivatives with various electrophiles under acidic conditions, leading to the formation of thiazolo rings with diverse substituents.
Anticancer Activity
Several studies have reported on the anticancer properties of thiazolo derivatives. For example, a study indicated that certain thiazolopyrimidine derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways such as CD133 inhibition in cancer stem cells .
Antimicrobial Properties
Thiazolo compounds have also been evaluated for their antimicrobial activity. A study found that some thiazolo derivatives showed promising antifungal activity against Candida species. However, the specific compound this compound's activity against these pathogens remains to be thoroughly investigated .
Anticonvulsant Activity
Research into related thiazolo compounds has revealed potential anticonvulsant properties. For instance, certain thiazolo derivatives have shown efficacy in reducing seizure activity in animal models, suggesting a possible therapeutic application in epilepsy management .
Case Studies and Research Findings
Q & A
Q. What synthetic routes are commonly employed to prepare 3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate, and how are intermediates validated?
The compound is typically synthesized via multi-step heterocyclic reactions, such as Thorpe-Ziegler cyclization or iodocyclization of thiocarbamates. For example, bis-allyl thiocarbamates undergo iodocyclization to form thiazolo[2,3-b]thiazolium derivatives . Intermediate validation relies on spectroscopic techniques:
Q. How can researchers optimize reaction yields for selenopheno[2,3-b]thiazole derivatives analogous to this compound?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents like DMF improve cyclization efficiency .
- Alkali concentration : Excess aqueous KOH facilitates in situ cyclization via deprotonation and nucleophilic attack .
- Temperature control : Reflux conditions (e.g., ethanol, 4 hours) ensure complete imine formation .
Q. What spectroscopic methods are critical for characterizing the benzenesulfonate counterion?
- Elemental analysis : Validates sulfur content from the sulfonate group.
- ESI-MS : Detects the molecular ion peak for the sulfonate anion (m/z ~157) .
- ¹³C NMR : Aromatic carbons adjacent to the sulfonate group show deshielding (~125–135 ppm) .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., disorder, twinning) be addressed during X-ray structure determination of this compound?
- Software tools : SHELXL (for refinement) and WinGX/ORTEP (for visualization) resolve disorder by partitioning anisotropic displacement parameters .
- Data collection : High-resolution datasets (d ≤ 0.8 Å) and TWINLAW (in SHELXL) mitigate twinning artifacts .
- Hydrogen bonding analysis : Hydrogen sulfate counterions (e.g., in selenazolo derivatives) form strong O–H···O interactions, stabilizing the lattice .
Q. What mechanistic insights explain the electronic effects of substituents on the thiazolo[2,3-b]thiazole core’s reactivity?
- Electron-withdrawing groups (e.g., nitro, chloro) reduce nucleophilic attack at the 4-position due to decreased electron density .
- Methyl groups at 5,6-positions enhance steric protection, limiting π-stacking interactions in the solid state .
- DFT calculations : Predict Fukui indices to identify reactive sites for functionalization .
Q. How can contradictions in antioxidant activity data (e.g., DPPH vs. hydroxyl radical assays) be resolved for this compound?
- Assay design : Use complementary methods (e.g., DPPH for H-donor capacity; hydroxyl radical scavenging for metal chelation) .
- Concentration gradients : Test 10–100 μM ranges to differentiate activity mechanisms (Table 1, ).
- Control validation : Compare with ascorbic acid (IC₅₀ ~20 μM) to normalize batch-to-batch variability .
Data Contradiction Analysis
Q. Why might NMR spectra show absent NH proton signals despite confirmed NH₂ groups in the structure?
- Solvent effects : Trifluoroacetic acid (CF₃COOD) exchanges NH protons, suppressing signals .
- Dynamic processes : Fast proton exchange in DMSO-d₆ broadens NH peaks beyond detection .
- Workaround : Use DEPT-135 or HSQC to indirectly assign NH groups via correlated carbons .
Q. What factors contribute to discrepancies in melting points reported for analogous selenopheno[2,3-b]quinoline derivatives?
- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters melting behavior .
- Purity : Chromatographic purification (e.g., silica gel, CH₂Cl₂/MeOH) removes low-melting impurities .
- Heating rate : Slow ramping (1°C/min) ensures accurate DSC measurements .
Methodological Tables
Q. Table 1. Key Spectral Data for Intermediate Validation
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| NH₂ (stretch) | 3177–3280 | – | – |
| C=O (amide) | 1652 | – | 168–172 |
| Methyl (CH₃) | – | 2.4–3.0 (s) | 18–22 |
| Aromatic C–H | – | 7.4–7.9 (m) | 120–135 |
Q. Table 2. Comparison of Antioxidant Assays
| Assay Type | Mechanism | Key Controls | Typical IC₅₀ Range |
|---|---|---|---|
| DPPH scavenging | H-atom donation | Ascorbic acid | 25–75 μM |
| Hydroxyl radical | Fe²⁺/EDTA chelation | Mannitol | 50–150 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
